molecular formula C15H24 B1243731 trans-Cadina-1(6),4-diene

trans-Cadina-1(6),4-diene

Cat. No. B1243731
M. Wt: 204.35 g/mol
InChI Key: ULTBCADWJVQRCF-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cadina-1(6),4-diene is a carbobicyclic compound.

Scientific Research Applications

Biotransformation and Metabolite Production

  • Biotransformation of Cadinane Sesquiterpenes : Cadina-4,10(15)-dien-3-one was metabolized by Beauveria bassiana ATCC 7159, resulting in nine novel sesquiterpenes, including various hydroxycadinanes (Buchanan, Williams, & Reese, 2000).
  • Production of New Analogs : Curvularia lunata ATCC 12017 metabolized 3alpha-hydroxycadina-4,10(15)-diene, producing new analogs like (4S)-1alpha,3alpha-dihydroxycadin-10(15)-ene (Collins & Reese, 2002).

Photoisomerization and Polymerization

  • Photoisomerization of Dienes : The study on trans,trans-1-Fluoro-2,4-hexadiene highlighted the control of regioselectivity in photoisomerization of dienes, indicating possible applications in manipulating molecular structures (Squillacote, Wang, & Chen, 2004).
  • Polymerization Processes : Research on trans-1,4 stereospecific polymerization of isoprene with Ziegler-Natta catalysts showed insights into polymer microstructures, relevant for material science applications (Liu et al., 2018).

Chemical Composition Analysis

  • Essential Oil Composition : The essential oil from Artabotrys jollyanus contained compounds like cadina-1,4-diene, suggesting its potential for aromatherapy and natural product chemistry (Gooré et al., 2017).

Influence of Environmental Factors

  • Soil and Leaf Nutrient Effects : The study on Siparuna muricata revealed that soil and leaf nutrients significantly affect the chemical composition of essential oils, including compounds like cis-cadina-1(6),4-diene (Burneo et al., 2021).

Miscellaneous Applications

  • Catalytic Synthesis : Rhodium-catalyzed synthesis of trans-1,4-hexadiene in solvent systems highlighted the importance of trans-Cadina-1(6),4-diene in the production of functional polymers (Behr & Miao, 2005).

properties

Product Name

trans-Cadina-1(6),4-diene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4,5,6-hexahydronaphthalene

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,12-13H,5-8H2,1-4H3/t12-,13+/m0/s1

InChI Key

ULTBCADWJVQRCF-QWHCGFSZSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C2=C1CCC(=C2)C)C(C)C

Canonical SMILES

CC1CCC(C2=C1CCC(=C2)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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